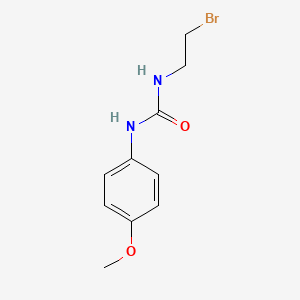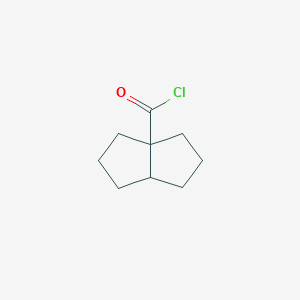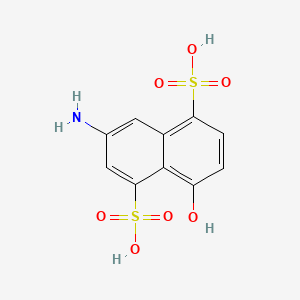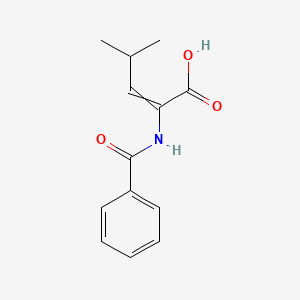
Urea, 1-(2-bromoethyl)-3-(p-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(2-bromoethyl)-3-(p-methoxyphenyl)- is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a bromoethyl group and a methoxyphenyl group attached to the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-bromoethyl)-3-(p-methoxyphenyl)- typically involves the reaction of 2-bromoethylamine with p-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, 1-(2-bromoethyl)-3-(p-methoxyphenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxyphenyl group can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced under specific conditions to yield different reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include azidoethyl, thiocyanatoethyl, and aminoethyl derivatives.
Oxidation: Products include quinones and other oxidized phenyl derivatives.
Reduction: Products include reduced forms of the bromoethyl and methoxyphenyl groups.
Applications De Recherche Scientifique
Urea, 1-(2-bromoethyl)-3-(p-methoxyphenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Urea, 1-(2-bromoethyl)-3-(p-methoxyphenyl)- involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxyphenyl group may contribute to the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Urea, 1-(2-chloroethyl)-3-(p-methoxyphenyl)
- Urea, 1-(2-bromoethyl)-3-(p-hydroxyphenyl)
- Urea, 1-(2-bromoethyl)-3-(p-methylphenyl)
Uniqueness
Urea, 1-(2-bromoethyl)-3-(p-methoxyphenyl)- is unique due to the presence of both the bromoethyl and methoxyphenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions and reactions that are not observed in similar compounds.
Propriétés
Numéro CAS |
73953-62-5 |
|---|---|
Formule moléculaire |
C10H13BrN2O2 |
Poids moléculaire |
273.13 g/mol |
Nom IUPAC |
1-(2-bromoethyl)-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C10H13BrN2O2/c1-15-9-4-2-8(3-5-9)13-10(14)12-7-6-11/h2-5H,6-7H2,1H3,(H2,12,13,14) |
Clé InChI |
UNBVAZRRTCJETG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)NCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene](/img/structure/B14456604.png)

![[Amino(2-chloroanilino)methylidene]propanedinitrile](/img/structure/B14456615.png)
![1-{2-[(2-Cyanoethyl)(icosanoyl)amino]ethyl}-1-methyl-2-nonadecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate](/img/structure/B14456617.png)






